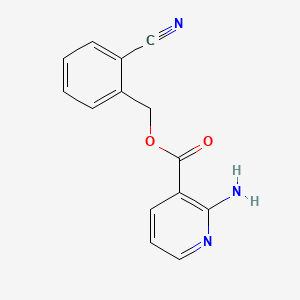

2-Cyanobenzyl 2-aminonicotinate

Description

2-Cyanobenzyl 2-aminonicotinate is a benzyl ester derivative of 2-aminonicotinic acid, featuring a cyano-substituted benzyl group. The compound is synthesized via nucleophilic substitution, where a benzyl halide derivative reacts with 2-aminonicotinic acid in a polar solvent (e.g., DMF or acetonitrile) in the presence of a base such as potassium carbonate . This method ensures high yield (>85%) and purity (>98%), making it suitable for pharmaceutical and agrochemical applications. The cyanobenzyl group introduces steric bulk and electron-withdrawing properties, which influence the compound’s stability, solubility, and reactivity compared to simpler esters like methyl or ethyl derivatives.

Properties

Molecular Formula |

C14H11N3O2 |

|---|---|

Molecular Weight |

253.26 g/mol |

IUPAC Name |

(2-cyanophenyl)methyl 2-aminopyridine-3-carboxylate |

InChI |

InChI=1S/C14H11N3O2/c15-8-10-4-1-2-5-11(10)9-19-14(18)12-6-3-7-17-13(12)16/h1-7H,9H2,(H2,16,17) |

InChI Key |

WHFUUBIBAQPPGV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)C2=C(N=CC=C2)N)C#N |

solubility |

10.5 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanobenzyl 2-aminonicotinate typically involves the cyanoacetylation of amines. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyanoacetylation methods. The choice of reaction conditions, such as temperature, solvent, and catalysts, can be optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Cyanobenzyl 2-aminonicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

2-Cyanobenzyl 2-aminonicotinate has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.

Biology: The compound has shown potential as an antifungal agent, particularly against plant pathogenic fungi

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antifungal and antimicrobial agent.

Industry: It is used in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Cyanobenzyl 2-aminonicotinate involves its interaction with specific molecular targets and pathways. For instance, as an antifungal agent, it inhibits the GWT-1 protein involved in glycosylphosphatidylinositol-anchor biosynthesis . This inhibition disrupts the cell wall integrity of fungi, leading to their death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties of 2-cyanobenzyl 2-aminonicotinate and analogous compounds:

Key Differences

Electronic Effects: The cyano group in this compound is strongly electron-withdrawing, enhancing stability against hydrolysis compared to methyl or ethyl esters (electron-donating groups) . Ethyl 2-(benzylamino)-5-chloronicotinate incorporates a chlorine atom, which increases electronegativity and may improve bioavailability in drug design .

Steric Hindrance: The cyanobenzyl group introduces significant steric bulk, reducing reactivity in nucleophilic reactions compared to smaller esters like methyl .

Synthetic Utility: Methyl 2-aminonicotinate is widely used as an intermediate due to its simplicity and high solubility . 2-Cyanobenzyl derivatives are favored in catalysis (e.g., phase-transfer catalysts) due to their electronic and steric profiles .

Thermal Stability: Cyanobenzyl esters exhibit higher thermal stability (decomposition >200°C) compared to methyl esters (~150°C), as inferred from analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.